2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole
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Overview
Description
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the phenyl ring attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The nitrated product is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include 2-(4-substituted-3-nitrophenyl)-1,3-benzothiazole derivatives.
Reduction: The major product is 2-(4-chloro-3-aminophenyl)-1,3-benzothiazole.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The benzothiazole core can also interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-nitrophenyl)-1,3-benzothiazole
- 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole
- 2-(4-fluoro-3-nitrophenyl)-1,3-benzothiazole
Uniqueness
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives . Additionally, the combination of the nitro and chloro groups enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-6-5-8(7-11(9)16(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYSCQMADQBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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